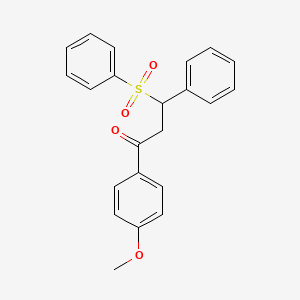

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

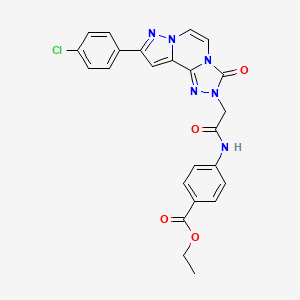

The compound “1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one” is a complex organic molecule. It contains a methoxy group (-OCH3), a phenyl group (C6H5), and a phenylsulfonyl group (C6H5SO2) attached to a propanone backbone. The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and methoxy groups could potentially influence the compound’s overall shape and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and phenylsulfonyl groups could impact the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

- Ionic Organic Solids as Catalysts : Researchers have explored new catalytic protocols for sustainable organic compound synthesis. For instance, the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , has enabled the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .

- Aza-Michael Reaction : The aza-Michael reaction, an atom-efficient synthetic protocol, provides access to valuable precursors of bioactive compounds. It allows the synthesis of β-aminocarbonyl derivatives, including those containing triazole moieties. This transformation is particularly useful for constructing β-heteroarylated carbonyl compounds .

- Triazole Derivatives : Triazole derivatives exhibit diverse biological effects due to their structural characteristics, which facilitate binding with target molecules. Researchers have explored the potential bioactivity of compounds like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . These derivatives may serve as components in fungicides, bactericides, and herbicides .

- Single-Crystal X-ray Diffraction : The molecular structure of synthesized (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was elucidated using single-crystal X-ray diffraction. This technique provides valuable insights into the compound’s conformation and arrangement in the crystal lattice .

Organic Synthesis and Catalysis

Biological Activity and Drug Design

Crystallography and Spectroscopy

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1-(4-methoxyphenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4S/c1-26-19-14-12-17(13-15-19)21(23)16-22(18-8-4-2-5-9-18)27(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYAGQKRHVQDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2421581.png)

![N-(2-cyanophenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2421584.png)

![N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2421585.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide](/img/structure/B2421588.png)

![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine](/img/structure/B2421589.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide](/img/structure/B2421593.png)

![methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2421595.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2421598.png)

![2-[2-(2-Methylimidazol-1-yl)ethyl]triazole](/img/structure/B2421599.png)

![5-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2421603.png)